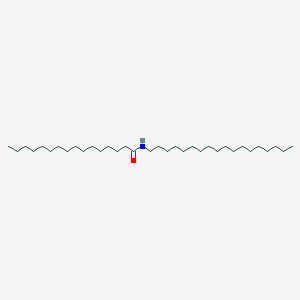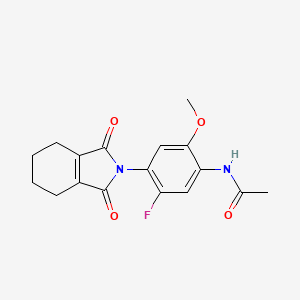![molecular formula C6H9ClHgO B14278002 Chloro[1-(oxolan-2-yl)ethenyl]mercury CAS No. 141342-25-8](/img/structure/B14278002.png)
Chloro[1-(oxolan-2-yl)ethenyl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro[1-(oxolan-2-yl)ethenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 1-(oxolan-2-yl)ethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1-(oxolan-2-yl)ethenyl]mercury typically involves the reaction of mercury(II) chloride with 1-(oxolan-2-yl)ethenyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as distillation or recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Chloro[1-(oxolan-2-yl)ethenyl]mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to elemental mercury and other reduced species.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and other oxidized derivatives.
Reduction: Elemental mercury and reduced organic compounds.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
科学的研究の応用
Chloro[1-(oxolan-2-yl)ethenyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Chloro[1-(oxolan-2-yl)ethenyl]mercury involves its interaction with various molecular targets, including enzymes and cellular components. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in its mechanism of action include oxidative stress and the generation of reactive oxygen species (ROS), which can cause cellular damage and apoptosis.
類似化合物との比較
Similar Compounds
- Chloro[1-(oxolan-2-yl)ethenyl]lead
- Chloro[1-(oxolan-2-yl)ethenyl]tin
- Chloro[1-(oxolan-2-yl)ethenyl]zinc
Uniqueness
Chloro[1-(oxolan-2-yl)ethenyl]mercury is unique due to its specific chemical structure and the presence of a mercury atom, which imparts distinct chemical and biological properties. Compared to similar compounds containing lead, tin, or zinc, this compound exhibits different reactivity and toxicity profiles, making it a compound of particular interest in various research fields.
特性
CAS番号 |
141342-25-8 |
|---|---|
分子式 |
C6H9ClHgO |
分子量 |
333.18 g/mol |
IUPAC名 |
chloro-[1-(oxolan-2-yl)ethenyl]mercury |
InChI |
InChI=1S/C6H9O.ClH.Hg/c1-2-6-4-3-5-7-6;;/h6H,1,3-5H2;1H;/q;;+1/p-1 |
InChIキー |
OWHXOQLVZKSKMJ-UHFFFAOYSA-M |
正規SMILES |
C=C(C1CCCO1)[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


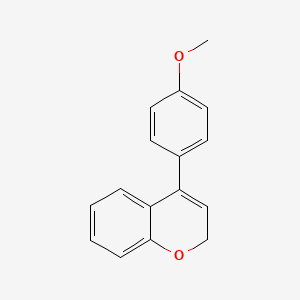


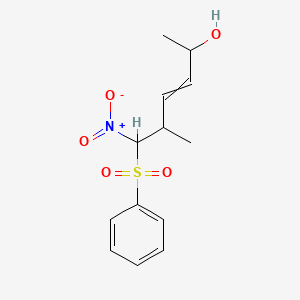
![15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane](/img/structure/B14277949.png)
![Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-](/img/structure/B14277952.png)
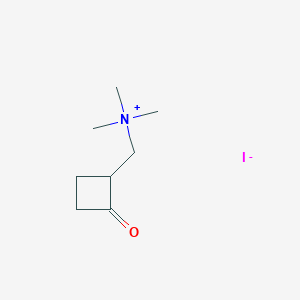
![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)
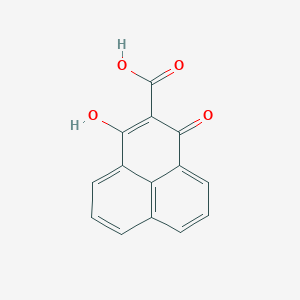
![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
![4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one](/img/structure/B14277985.png)
